molecular formula C9H9F2NO2 B8086700 4-(Dimethylamino)-2,6-difluorobenzoic acid

4-(Dimethylamino)-2,6-difluorobenzoic acid

Cat. No.: B8086700
M. Wt: 201.17 g/mol
InChI Key: AOLNVKXFAJUIAU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position (4-position) and fluorine atoms at the 2- and 6-positions of the benzene ring. The dimethylamino group introduces electron-donating properties, which likely modify acidity, solubility, and reactivity compared to non-substituted or halogenated analogs .

Key Properties of 2,6-Difluorobenzoic Acid (Relevant to Derivatives):

  • Molecular Formula: C₇H₄F₂O₂
  • Molecular Weight: 158.1 g/mol
  • Melting Point: 157–161 °C
  • pKa: 2.85 (indicative of strong acidity due to fluorine's electron-withdrawing effects) .

This compound is critical in agrochemical and pharmaceutical synthesis, serving as a precursor or degradation product. For example, it is the primary metabolite of the pesticide diflubenzuron and a building block for kinase activators .

Properties

IUPAC Name

4-(dimethylamino)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLNVKXFAJUIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino or difluoro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Dimethylamino)-2,6-difluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,6-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Benzoic Acids

Compound Substituents pKa Melting Point (°C) Key Applications Reference
2,6-Difluorobenzoic acid 2-F, 6-F 2.85 157–161 Pesticide synthesis, tracers
2,4-Dichlorobenzoic acid 2-Cl, 4-Cl 2.68 164–166 Adsorption studies
3,5-Difluorobenzoic acid 3-F, 5-F ~3.1* 142–144 Ligands in metal complexes
4-Fluorobenzoic acid 4-F 4.14 182–185 Pharmaceuticals, organic electronics

*Note: pKa for 3,5-difluorobenzoic acid estimated based on fluorine's inductive effects.

The dimethylamino group in 4-(Dimethylamino)-2,6-difluorobenzoic acid distinguishes it from purely halogenated analogs. This substituent is electron-donating, which may:

  • Reduce acidity compared to 2,6-difluorobenzoic acid (dimethylamino groups decrease acidity by destabilizing the deprotonated form).
  • Enhance solubility in polar solvents due to increased basicity.
  • Alter reactivity in coupling reactions (e.g., decarboxylative Mizoroki-Heck reactions) .

Stability and Environmental Behavior

  • Chlorinated Analogs (e.g., 2,4-DCBA) : Exhibit similar dissociation behavior but higher environmental persistence due to C-Cl bond stability .

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